molecular formula C18H11BrN2OS B2687867 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine CAS No. 866038-97-3

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2687867
CAS No.: 866038-97-3
M. Wt: 383.26
InChI Key: GFFDIBOHGNCSRK-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidine core. The structure includes a phenyl group at position 6 and a 4-bromophenylsulfanyl moiety at position 4 (Figure 1). The molecular formula is C₁₈H₁₁BrN₂OS, with a molecular weight of 383.26 g/mol.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFDIBOHGNCSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring efficient catalyst recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., NaOH, K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues within the Furo[2,3-d]pyrimidine Family

Key structural analogs differ in substituents at position 4:

  • Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether (C₁₉H₁₄N₂O₂S, 334.39 g/mol) replaces bromine with a methoxy group, reducing molecular weight and altering hydrophobicity .
  • 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (C₁₉H₁₄ClN₂O₂, 340.78 g/mol) substitutes the sulfanyl group with a phenoxy linkage, introducing a chlorine atom and methyl group, which may enhance steric hindrance .

Table 1: Structural Comparison of Furo[2,3-d]pyrimidine Derivatives

Compound Name Position 4 Substituent Molecular Formula Molecular Weight (g/mol)
Target compound 4-Bromophenylsulfanyl C₁₈H₁₁BrN₂OS 383.26
Methyl 4-(methoxyphenyl)sulfanyl analog 4-Methoxyphenylsulfanyl C₁₉H₁₄N₂O₂S 334.39
4-(4-Chloro-2-methylphenoxy) derivative 4-Chloro-2-methylphenoxy C₁₉H₁₄ClN₂O₂ 340.78
Heterocyclic Core Variations: Pyrrolo- and Thieno[2,3-d]pyrimidines

Replacing the oxygen atom in the fused ring with nitrogen (pyrrolo) or sulfur (thieno) alters electronic properties:

  • Pyrrolo[2,3-d]pyrimidines (e.g., (R)-N-(1-(4-Bromophenyl)ethyl)-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, C₂₁H₁₈BrN₅, 436.30 g/mol) exhibit amino linkages and demonstrate antimicrobial activity against Staphylococcus aureus (MIC: 1–2 µg/mL) .
  • Thieno[2,3-d]pyrimidines (e.g., 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one, C₂₂H₁₃BrN₂O₃S, 489.32 g/mol) incorporate sulfur, increasing polarizability and melting point (216–217°C) .

Table 2: Core Heterocycle Impact on Properties

Core Structure Heteroatom Example Compound Molecular Weight (g/mol) Key Property
Furo[2,3-d]pyrimidine O 383.26 Moderate hydrophobicity
Pyrrolo[2,3-d]pyrimidine N 436.30 Antimicrobial activity
Thieno[2,3-d]pyrimidine S 489.32 High melting point (216–217°C)
Functional Group Variations: Sulfanyl vs. Amino vs. Ether
  • Amino groups (e.g., (R)-N-(1-(4-Bromophenyl)ethyl)-6-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine): Improve solubility and hydrogen-bonding capacity, critical for target engagement .
  • Ether linkages (e.g., 4-(4-chloro-2-methylphenoxy) derivative): Reduce metabolic stability compared to thioethers but improve synthetic accessibility .
Physicochemical Properties
  • HPLC Retention Times : Pyrrolo[2,3-d]pyrimidines exhibit retention times (tR) of 6.87–10.03 min, correlating with polarity and column interaction .
  • Melting Points: Thieno derivatives show higher melting points (e.g., 216–217°C) due to sulfur’s polarizability, whereas pyrrolo analogs melt at 253–254°C .

Biological Activity

The compound 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a member of the furo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H11BrN2OSC_{18}H_{11}BrN_{2}OS with a molecular weight of approximately 383.26 g/mol. The structure features a furo[2,3-d]pyrimidine core with a bromophenyl sulfanyl substituent at the 4-position and a phenyl group at the 6-position.

PropertyValue
Molecular FormulaC₁₈H₁₁BrN₂OS
Molecular Weight383.26 g/mol
CAS Number[Not available]
Solubility[Not available]

Anticancer Properties

Research indicates that compounds in the furo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival pathways.

  • Mechanism of Action : The inhibition of protein kinases is a common mechanism for anticancer activity. These compounds may disrupt signaling pathways that are crucial for tumor growth and metastasis .

Antimicrobial Activity

Furo[2,3-d]pyrimidines have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit bacterial growth and are effective against various strains, including resistant ones.

  • Case Study : A recent investigation demonstrated that a related furo[2,3-d]pyrimidine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Neuropharmacological Effects

There is emerging evidence that furo[2,3-d]pyrimidines may modulate neurotransmitter systems, particularly through interactions with dopamine receptors. This suggests potential applications in treating neurological disorders.

  • Example : Compounds similar to this compound have been shown to act as dopamine D1 receptor ligands, which could be beneficial in managing conditions such as Parkinson's disease and schizophrenia .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview

  • Starting Materials : The synthesis often begins with 2-amino-4-bromopyrimidine as a key precursor.
  • Reactions : Several coupling reactions are employed to introduce the furan ring and phenyl groups.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Table 2: Synthesis Steps

StepReaction TypeKey Reagents
1Nucleophilic Substitution4-Bromophenyl thiol
2CyclizationFuran derivatives
3PurificationChromatography

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